5-Hydroxymethoxyphenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxymethoxyphenamine is a metabolite of methoxyphenamine, which is a β-adrenergic receptor agonist of the amphetamine class.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxymethoxyphenamine typically involves the hydroxylation of methoxyphenamine. This process can be catalyzed by enzymes such as CYP2D6 in vitro . The reaction conditions often include the use of human cytochrome P450 isozyme preparations, which aid in the identification of possible in vivo metabolites .
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the general approach would involve large-scale synthesis using similar enzymatic processes as those used in laboratory settings, ensuring the reaction conditions are optimized for maximum yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxymethoxyphenamine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to other oxidized forms.
Reduction: Although less common, reduction reactions can also occur under specific conditions.
Substitution: This compound can undergo substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.
Major Products Formed
The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can have different biological activities and properties.
Scientific Research Applications
5-Hydroxymethoxyphenamine has several scientific research applications:
Chemistry: It is used as a model compound to study the metabolism of methoxyphenamine and related compounds.
Industry: It may have applications in the development of new drugs and chemical processes.
Mechanism of Action
The mechanism of action of 5-Hydroxymethoxyphenamine involves its interaction with β-adrenergic receptors. These receptors mediate the catecholamine-induced activation of adenylate cyclase through the action of G proteins . This interaction leads to various physiological effects, including bronchodilation and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Methoxyphenamine: The parent compound, known for its bronchodilator and anti-inflammatory properties.
2-Methoxyamphetamine: Another compound in the amphetamine class with similar pharmacological effects.
3-Methoxy-N-methylamphetamine: A related compound with distinct chemical and biological properties.
4-Methoxy-N-methylamphetamine: Similar in structure but with different pharmacological activities.
Uniqueness
5-Hydroxymethoxyphenamine is unique due to its specific hydroxylation pattern, which imparts distinct biological activities compared to its parent compound and other similar compounds. Its role as a metabolite also provides insights into the metabolic pathways of methoxyphenamine and related substances .
Properties
CAS No. |
61866-76-0 |
---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-methoxy-3-[2-(methylamino)propyl]phenol |
InChI |
InChI=1S/C11H17NO2/c1-8(12-2)6-9-7-10(13)4-5-11(9)14-3/h4-5,7-8,12-13H,6H2,1-3H3 |
InChI Key |
MJHSFKIGFVIAFL-UHFFFAOYSA-N |
SMILES |
CC(CC1=C(C=CC(=C1)O)OC)NC |
Canonical SMILES |
CC(CC1=C(C=CC(=C1)O)OC)NC |
98603-86-2 | |
Synonyms |
5-HMP 5-hydroxymethoxyphenamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.